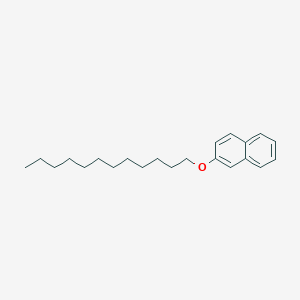

2-(Dodecyloxy)naphthalene

Description

Structure

3D Structure

Properties

CAS No. |

78904-64-0 |

|---|---|

Molecular Formula |

C22H32O |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

2-dodecoxynaphthalene |

InChI |

InChI=1S/C22H32O/c1-2-3-4-5-6-7-8-9-10-13-18-23-22-17-16-20-14-11-12-15-21(20)19-22/h11-12,14-17,19H,2-10,13,18H2,1H3 |

InChI Key |

SGZSHWXSWILTIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Contextualization Within Naphthalene Based Compounds and Alkoxy Derivatives

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental scaffold for a vast array of chemical compounds. ijpsjournal.com Its fused two-ring system is electron-rich and provides a rigid, planar structure that is a desirable feature in many materials and molecular designs. acs.org Naphthalene derivatives, which are formed by substituting one or more hydrogen atoms on the naphthalene core with other functional groups, exhibit a wide spectrum of properties and applications, from medicinal chemistry to materials science. researchgate.netekb.eg

Alkoxy derivatives are a specific class of these compounds where an alkyl chain is linked to the naphthalene core via an oxygen atom (an ether linkage). The nature of the substituent on the naphthalene ring significantly influences the compound's photophysical characteristics. rsc.org The addition of alkoxy groups, such as the dodecyloxy group [-O-(CH₂)₁₁CH₃] in 2-(Dodecyloxy)naphthalene, introduces several key modifications to the parent naphthalene molecule. The long aliphatic chain enhances solubility in nonpolar organic solvents and can induce self-assembly and liquid crystalline behavior. ontosight.ai This modification allows for the fine-tuning of electronic properties, making these compounds useful in the development of materials with specific optical and electronic functions. acs.org

Significance in Emerging Fields of Materials Science and Organic Chemistry

The distinct molecular architecture of 2-(Dodecyloxy)naphthalene and its analogues has positioned them as significant components in several cutting-edge areas of research. The interplay between the rigid aromatic core and the flexible aliphatic chain is key to their utility.

In materials science , these compounds are explored for multiple applications:

Liquid Crystals: The combination of a rigid naphthalene (B1677914) core and a flexible dodecyloxy chain is a classic design for liquid crystal molecules. koreascience.kr Compounds with this structure can form mesophases, which are intermediate states of matter between liquid and solid, a property essential for display technologies. For instance, related naphthalene derivatives with dodecyloxy groups have been synthesized and studied for their mesomorphic properties. koreascience.krlookchem.com

Optical and Electronic Materials: Naphthalene derivatives are known for their fluorescent properties. rsc.org The alkoxy chain in this compound can influence the molecule's packing in the solid state, affecting its photophysical properties. These characteristics are valuable for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.org The naphthalene scaffold is also a component in push-pull chromophores investigated for optoelectronic applications. nih.gov

Phase Change Materials (PCMs): Naphthalene itself has a high crystallization enthalpy, making it suitable for thermal energy storage. ontosight.ai Attaching lipophilic chains like dodecyloxy can modify these properties and improve compatibility with polymer matrices for PCM applications. ontosight.ai

Thermally Conductive Materials: Naphthalene-based compounds have been incorporated into epoxy resins to improve thermal conductivity. ontosight.ai The long dodecyloxy chain can enhance processability and flexibility in these composite materials. ontosight.ai

In organic chemistry , this compound serves as a versatile building block. The naphthalene core can be further functionalized, and the dodecyloxy group can be used to control solubility and direct the self-assembly of more complex supramolecular structures. ontosight.ai It is used in the synthesis of more complex organic molecules and specialty chemicals with tailored properties.

Historical Development and Early Research Trajectories

Direct Alkylation Routes for Naphthalene Functionalization

Direct alkylation represents a fundamental and widely utilized approach for the synthesis of this compound. This method typically involves the formation of an ether linkage between a naphthalene precursor and a dodecyl group.

Etherification of Hydroxynaphthalene Precursors

The most common method for synthesizing this compound is through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a hydroxynaphthalene, typically 2-naphthol (B1666908), to form a naphthoxide ion, which then acts as a nucleophile. wikipedia.orgwvu.edu This nucleophile subsequently attacks an electrophilic dodecyl halide, such as 1-bromododecane, in an SN2 reaction to form the desired ether. wikipedia.orgmasterorganicchemistry.com

The initial step of deprotonating the 2-naphthol is crucial and is usually achieved using a strong base like sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgwvu.edu This generates the highly reactive naphthoxide anion, which is a potent nucleophile. wvu.edu The choice of the alkylating agent is also important, with primary alkyl halides being preferred to minimize competing elimination reactions. masterorganicchemistry.com

Optimization of Reaction Conditions and Yields

The efficiency of the Williamson ether synthesis for producing this compound can be significantly influenced by the reaction conditions. Key factors that can be optimized include the choice of solvent, temperature, and the use of catalysts. researchgate.net

Phase-transfer catalysis (PTC) is a particularly effective technique for enhancing the rate and yield of this reaction. acenet.edutheaic.org In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the naphthoxide anion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. acenet.eduwikiwand.com This overcomes the insolubility of the reactants in a single solvent system, leading to a more efficient reaction. theaic.org The catalyst forms an ion pair with the naphthoxide anion, allowing it to move into the organic phase and react with the alkyl halide. acenet.edu Common phase-transfer catalysts include tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride. wikiwand.combeilstein-journals.org

The selection of the base and solvent system also plays a critical role. For instance, using a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) can lead to high yields. masterorganicchemistry.com The temperature is another parameter that can be adjusted to optimize the reaction rate, though care must be taken to avoid side reactions at higher temperatures. researchgate.net

Table 1: Optimization of Reaction Conditions for Etherification

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

|---|---|---|---|---|

| Base | Sodium Hydroxide | Potassium Carbonate | Sodium Hydride | Sodium Hydride often gives higher yields due to its strength and non-nucleophilic nature. |

| Solvent | Ethanol | Acetone | Dimethylformamide (DMF) | DMF is a polar aprotic solvent that can accelerate SN2 reactions. |

| Catalyst | None | Tetrabutylammonium Bromide (PTC) | Crown Ether (PTC) | Phase-transfer catalysts significantly increase reaction rates and yields. |

| Temperature | Room Temperature | 50 °C | Reflux | Higher temperatures increase reaction rates but may also promote side reactions. |

Palladium-Catalyzed Coupling Reactions for Naphthalene Core Integration

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering powerful and versatile methods for constructing complex molecules that incorporate the this compound moiety. rsc.orgnih.gov These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the integration of the naphthalene core into larger, functional architectures. organic-chemistry.org

Direct Arylation Approaches to Dodecyloxynaphthalene Copolymers

Direct arylation polymerization (DAP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions like Suzuki and Stille couplings for the synthesis of conjugated polymers. mdpi.com This method involves the direct coupling of a C-H bond of one aromatic unit with a C-X (where X is a halide) bond of another, catalyzed by a palladium complex. researchgate.netrsc.org This approach avoids the need for pre-functionalization of the C-H bond containing monomer with organometallic reagents, thus reducing synthetic steps and waste. mdpi.com

In the context of dodecyloxynaphthalene-containing materials, DAP has been successfully employed to synthesize donor-acceptor (D-A) copolymers. researchgate.netrsc.org For example, a copolymer of 1,5-bis(dodecyloxy)naphthalene and diketopyrrolopyrrole (DPP) has been synthesized via direct arylation. researchgate.netrsc.org These copolymers have shown promise in organic thin-film transistors (OTFTs). researchgate.net The optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving high molecular weight and defect-free polymers. mdpi.com

Heck Chemistry in Naphthalene Chromophore Synthesis

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the synthesis of complex molecules containing the naphthalene chromophore. nih.govscispace.comrsc.org This reaction allows for the introduction of vinyl groups onto the naphthalene core, which can then be further functionalized or used to extend the π-conjugation of the system. nih.govscispace.com

For instance, the Heck reaction has been utilized to synthesize a novel 2,6-distyrylnaphthalene chromophore. nih.govscispace.com This synthesis involved a controlled Heck reaction between an aryl bromide and an alkene to form an intermediate, which was then coupled with another aryl iodide to yield the final product with an 87% isolated yield. nih.govscispace.com The resulting donor-π-acceptor (D-π-A) conjugated system exhibited interesting photophysical properties, highlighting the utility of the Heck reaction in creating functional organic materials. nih.govscispace.com The reaction conditions, including the palladium catalyst, base, and solvent, are critical for achieving high yields and stereoselectivity. rsc.org

Table 2: Palladium-Catalyzed Reactions for Naphthalene Core Integration

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Key Features |

|---|---|---|---|---|

| Direct Arylation | 1,5-Dibromo-2,6-bis(dodecyloxy)naphthalene | Diketopyrrolopyrrole (DPP) | Pd(OAc)2 / P(o-tol)3 | C-H activation, atom-economical, synthesis of conjugated polymers. researchgate.netrsc.org |

| Heck Reaction | Aryl bromide (naphthalene derivative) | Alkene | Palladium catalyst | Formation of C-C bonds, synthesis of styryl-naphthalene derivatives. nih.govscispace.com |

Multi-Step Synthetic Sequences for Complex Dodecyloxynaphthalene Architectures

The construction of intricate molecular architectures incorporating the this compound unit often necessitates multi-step synthetic sequences. libretexts.org These sequences allow for the precise and controlled introduction of various functional groups and the assembly of complex frameworks that would be inaccessible through single-step reactions.

A common strategy involves the initial synthesis of a functionalized naphthalene core, which is then elaborated through a series of subsequent reactions. For example, the synthesis of a trisubstituted naphthalene carboxylic acid was achieved in a nine-step sequence. thieme-connect.com This synthesis began with the bromination of 3,5-dimethylanisole, followed by a nucleophilic substitution with sodium cyanide. A Heck coupling with ethyl acrylate (B77674) was then employed to introduce an α,β-unsaturated ester. thieme-connect.com

In another example, the synthesis of 2,7-di(n-dodecyloxy)naphthalene was a key step in the preparation of more complex naphthalene-1,8-peri-diselenides. nih.govacs.org The synthesis of the starting dialkoxynaphthalene was followed by bromination with N-bromosuccinimide and subsequent lithiation and selenation to yield the target diselenide. nih.govacs.org

The synthesis of functionalized helicenes, which are polycyclic aromatic compounds with a helical structure, also relies on multi-step procedures. researchgate.net These syntheses often involve the preparation of key naphthalene-containing intermediates that are then subjected to cyclization reactions to form the final helicene structure. researchgate.net Similarly, the synthesis of push-pull chromophores based on a naphthalene scaffold involves a multi-step procedure to create the desired electron-withdrawing group, which is then condensed with various electron-donating groups. nih.govresearchgate.net

Table 3: Multi-Step Synthesis Examples

| Target Molecule | Key Intermediate | Number of Steps (approx.) | Key Reactions |

|---|---|---|---|

| Trisubstituted Naphthalene Carboxylic Acid | Cyanated aryl bromide | 9 | Bromination, SN2, Heck coupling. thieme-connect.com |

| Naphthalene-1,8-peri-diselenides | 2,7-Di(n-dodecyloxy)naphthalene | 3+ | Etherification, Bromination, Lithiation, Selenation. nih.govacs.org |

| Functionalized Helicenes | Substituted dinaphthofurans | Variable | Oxidative coupling, Cyclization. researchgate.net |

| Push-Pull Naphthalene Chromophores | 1H-cyclopenta[b]naphthalene-1,3(2H)-dione | Multi-step | Condensation reactions. nih.govresearchgate.net |

Efficient Synthetic Pathways for Luminescent Ionic Liquid Crystals with Naphthalene-Imidazolium Units

A key synthetic approach involves a multi-step process that begins with the formation of a naphthalene-imidazolium core, followed by functionalization with dodecyloxy chains to induce liquid crystalline properties. researchgate.net The synthesis is designed to be efficient and scalable, allowing for the generation of a variety of ILCs with tunable properties.

The general synthetic route commences with the N-arylation of imidazole (B134444) with a naphthalene derivative. This is followed by a quaternization reaction to introduce a substituted benzyl (B1604629) group, which carries the dodecyloxy chains. The final step is an anion metathesis reaction, which allows for the introduction of different anions, thereby modulating the material's physical and photophysical properties. researchgate.net

A representative synthesis is that of 1-(3,4-bis(dodecyloxy)benzyl)-3-(naphthalen-1-yl)-1H-imidazol-3-ium chloride. The initial step is the reaction of 1-(naphthalen-1-yl)-1H-imidazole with 1-(chloromethyl)-3,4-bis(dodecyloxy)benzene. This reaction is typically carried out in a solvent such as acetonitrile (B52724) and heated to reflux to afford the desired imidazolium (B1220033) chloride salt in high yield. researchgate.net

Detailed research findings have demonstrated that the number and position of the dodecyloxy chains on the benzyl group significantly influence the mesomorphic behavior of the resulting ionic liquid crystals. For instance, compounds functionalized with two dodecyloxy chains have been shown to exhibit smectic A phases, while those with three chains can form columnar hexagonal phases. researchgate.net X-ray diffraction studies of single crystals have confirmed the segregation between the rigid, ionic naphthalene-imidazolium core and the flexible, nonpolar dodecyloxy tails, which is a prerequisite for the formation of liquid crystalline phases. researchgate.net

The photophysical properties of these naphthalene-imidazolium based ILCs have been thoroughly investigated. They exhibit strong luminescence in both solution and the solid state, with photoluminescence quantum yields reaching up to 20%. researchgate.net This luminescence is attributed to the naphthalene-imidazolium core, which is effectively shielded from quenching by the surrounding alkyl chains. rsc.org

The versatility of this synthetic methodology is further highlighted by the ability to perform anion exchange reactions. Starting from the chloride salts, a range of other salts with anions such as tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and bis(trifluoromethylsulfonyl)imide (NTf₂⁻) can be prepared in excellent yields. researchgate.net This anion exchange has a profound impact on the thermal and mesomorphic properties of the final materials. researchgate.net

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 1-(Naphthalen-1-yl)-1H-imidazole | 1-(Chloromethyl)-3,4-bis(dodecyloxy)benzene | 1-(3,4-Bis(dodecyloxy)benzyl)-3-(naphthalen-1-yl)-1H-imidazol-3-ium chloride | High | researchgate.net |

| 1-(Naphthalen-1-yl)-1H-imidazole | 1-(Chloromethyl)-3,4,5-tris(dodecyloxy)benzene | 1-(3,4,5-Tris(dodecyloxy)benzyl)-3-(naphthalen-1-yl)-1H-imidazol-3-ium chloride | High | researchgate.net |

Anion metathesis reactions from the chloride salts are presented in the table below.

| Starting Material | Reagent | Product Anion | Yield | Reference |

| Imidazolium Chloride | KPF₆ | PF₆⁻ | Excellent | researchgate.net |

| Imidazolium Chloride | NaBF₄ | BF₄⁻ | Excellent | researchgate.net |

| Imidazolium Chloride | LiNTf₂ | NTf₂⁻ | Excellent | researchgate.net |

This synthetic strategy provides a robust platform for the creation of a diverse library of luminescent ionic liquid crystals with tailored properties for various applications.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a powerful analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq By analyzing the chemical shifts, signal multiplicities, and correlations, chemists can piece together the molecular structure. uobasrah.edu.iq

Proton (¹H) NMR spectroscopy is used to identify the different types of hydrogen atoms in a molecule. In this compound, the proton signals are broadly divided into two regions: the aliphatic region for the dodecyloxy chain and the aromatic region for the naphthalene ring system.

The dodecyloxy chain protons have characteristic chemical shifts. The terminal methyl group (-CH₃) typically appears as a triplet at the most upfield position, around 0.88 ppm. nih.gov The long chain of methylene (B1212753) groups (-CH₂-) produces a large, complex signal in the range of 1.2-1.5 ppm. nih.gov The methylene group adjacent to the ether oxygen (-O-CH₂-) is deshielded by the electronegative oxygen atom and thus resonates further downfield, appearing as a triplet around 4.1 ppm. The methylene group beta to the oxygen atom (-O-CH₂-CH₂ -) can also be distinguished, typically appearing as a multiplet around 1.8 ppm. nih.gov

The protons on the naphthalene ring resonate in the downfield aromatic region, generally between 7.1 and 7.8 ppm, due to the ring current effect. chemicalbook.comchegg.com The specific chemical shift and multiplicity of each aromatic proton depend on its position relative to the dodecyloxy substituent and the electronic environment. Protons on the same ring as the substituent are chemically distinct from those on the other ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data inferred from analogous structures and general NMR principles. nih.govchemicalbook.comrsc.org

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Naphthalene-H (Aromatic) | 7.10 - 7.85 | Multiplet (m) | 7H |

| -O-CH₂ -CH₂- | 4.15 | Triplet (t) | 2H |

| -O-CH₂-CH₂ - | 1.85 | Multiplet (m) | 2H |

| -(CH₂)₉- | 1.20 - 1.55 | Multiplet (m) | 18H |

| -CH₃ | 0.88 | Triplet (t) | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Due to the symmetry of the naphthalene core, not all ten carbons are always unique; however, the 2-position substituent makes all ten carbons magnetically non-equivalent.

The carbon atom of the naphthalene ring attached to the ether oxygen (C-2) is significantly deshielded and appears far downfield, typically in the 155-158 ppm range. The other nine aromatic carbons of the naphthalene moiety resonate between approximately 106 and 135 ppm. hmdb.cachemicalbook.com The quaternary carbons (those without attached protons) often show weaker signals.

For the dodecyl chain, the carbon signals appear in the upfield aliphatic region. The carbon directly bonded to the ether oxygen (-O-C H₂-) is found around 68-70 ppm. rsc.org The terminal methyl carbon (-C H₃) resonates at approximately 14 ppm, while the series of internal methylene carbons appear in a cluster between 22 and 32 ppm. nih.govrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data inferred from analogous structures and general NMR principles. nih.govrsc.orghmdb.cachemicalbook.com

| Assignment | Predicted Chemical Shift (ppm) |

| Naphthalene C -O (C-2) | 157.0 |

| Naphthalene Aromatic Cs | 106.0 - 135.0 |

| -O-C H₂- | 68.2 |

| Alkyl Chain -C H₂- | 22.8 - 32.1 |

| Terminal -C H₃ | 14.1 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This homonuclear experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the -O-CH₂- protons and their adjacent -CH₂- protons, and sequentially along the entire dodecyl chain. It would also help delineate the coupling relationships between the different protons on the naphthalene ring system. d-nb.info

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the carbon signal to which it is directly attached. hmdb.ca An HSQC spectrum would definitively link the ¹H NMR assignments for the dodecyl chain and naphthalene protons to their corresponding ¹³C signals, confirming the assignments made from the 1D spectra. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the dodecyl chain and the naphthalene ring. A key correlation would be observed between the -O-CH₂- protons of the dodecyl chain and the C-2 carbon of the naphthalene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov This allows for the calculation of a precise molecular formula, a crucial piece of evidence in structural elucidation.

Electron Ionization (EI) is considered a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, causing extensive fragmentation. kore.co.uk The resulting mass spectrum contains a pattern of fragment ions that serves as a molecular "fingerprint." While the molecular ion peak (M⁺·) for this compound (C₂₂H₃₂O) might be observed, it is often of low intensity.

The most likely fragmentation pathway involves the cleavage of the ether bond. This would result in two prominent fragments:

A fragment corresponding to the naphthoxy cation [C₁₀H₇O]⁺ at m/z 143.

A fragment corresponding to the dodecyl cation [C₁₂H₂₅]⁺ at m/z 169, which would undergo further fragmentation through the loss of smaller alkyl units.

The high resolution of a Time-of-Flight (TOF) analyzer allows for the determination of the exact mass of these fragments, further confirming their elemental composition. chromatographyonline.com

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation. rsc.org It is particularly well-suited for determining the molecular weight of a compound. nih.gov For a molecule like this compound, ESI in positive ion mode would likely generate a protonated molecule [M+H]⁺ or, more commonly, a sodium adduct [M+Na]⁺, especially if trace sodium salts are present in the sample or solvent. nih.govresearchgate.net

Using HRMS with ESI, the exact mass of the [M+Na]⁺ ion for C₂₂H₃₂O would be measured and compared to the theoretical value.

Theoretical Mass [C₂₂H₃₂ONa]⁺: 335.2345

Observed Mass: An experimentally determined value very close to the theoretical mass (e.g., 335.2341) would confirm the molecular formula as C₂₂H₃₂O. nih.govresearchgate.net

This technique is highly sensitive and provides definitive evidence for the molecular formula of the target compound. copernicus.org

Advanced Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds, providing a molecular "fingerprint." nasa.gov For this compound, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its distinct structural components: the aromatic naphthalene rings and the aliphatic dodecyloxy chain.

Key research findings from the analysis of related structures allow for the assignment of characteristic vibrational modes:

C-H Stretching: The spectrum exhibits multiple C-H stretching vibrations. Aromatic C-H stretches from the naphthalene ring typically appear in the 3100-3000 cm⁻¹ region. mvpsvktcollege.ac.in Aliphatic C-H stretches from the long dodecyloxy chain are observed as strong bands in the 2950-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric vibrations of CH₂ and CH₃ groups. mvpsvktcollege.ac.in

C=C Aromatic Stretching: Vibrations associated with the carbon-carbon double bonds within the fused aromatic rings of the naphthalene core produce a series of medium to weak absorption bands in the 1650-1450 cm⁻¹ region. nasa.govcaltech.edu

C-O Ether Stretching: A prominent and strong absorption band is expected in the 1300-1000 cm⁻¹ range, which is characteristic of the C-O-C (aryl-alkyl ether) stretching vibration. caltech.edu This band confirms the presence of the ether linkage connecting the dodecyl chain to the naphthalene ring.

C-H Bending: The spectrum also contains information from C-H bending (scissoring, rocking, and wagging) vibrations of the methylene groups in the alkyl chain, typically found around 1470-1450 cm⁻¹. mvpsvktcollege.ac.in Out-of-plane bending vibrations for the substituted naphthalene ring provide further structural information in the fingerprint region below 900 cm⁻¹. nasa.gov

Intermolecular interactions, primarily weak van der Waals forces, influence the precise position and shape of these vibrational bands. In the solid state, crystal packing effects can lead to slight shifts or splitting of peaks compared to the spectrum in a solution or molten state. ksu.edu.sa

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Naphthalene) | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (Dodecyl Chain) | 2950 - 2850 | Strong |

| C=C Stretch | Aromatic (Naphthalene) | 1650 - 1450 | Medium to Weak |

| C-H Bend | Aliphatic (CH₂) | ~1465 | Variable |

| C-O-C Stretch | Aryl-Alkyl Ether | 1300 - 1000 | Strong |

X-ray Diffraction (XRD) for Crystalline Structure and Molecular Packing Analysis

X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. uol.de By analyzing the pattern of diffracted X-rays, one can deduce the three-dimensional structure of a molecule and how multiple molecules pack together to form a crystal lattice. uni-saarland.de

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of molecular structure at the atomic level. uol.deuni-saarland.de To perform this analysis, a suitable single crystal of this compound is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern of spots is collected and analyzed. uol.de

Table 2: Representative Crystallographic Data Obtainable from Single-Crystal XRD

| Parameter | Description | Example Value (for Naphthalene) |

|---|---|---|

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 7.824 |

| b (Å) | Unit cell dimension. | 5.934 |

| c (Å) | Unit cell dimension. | 8.099 |

| β (°) | Unit cell angle. | 114.44 |

| Volume (ų) | Volume of the unit cell. | - |

Note: The example values are for unsubstituted naphthalene and serve as an illustration of the type of data obtained. researchgate.net Values for this compound would differ.

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials. americanpharmaceuticalreview.com Instead of a single crystal, a fine powder of the substance is used, which contains a vast number of tiny, randomly oriented crystallites. govinfo.gov PXRD is particularly valuable for identifying crystalline phases, assessing sample purity, and characterizing liquid crystalline phases (mesophases). americanpharmaceuticalreview.comresearchgate.net

For a compound like this compound, which possesses a rigid aromatic part and a long flexible alkyl chain, the formation of liquid crystalline phases upon heating is possible. PXRD patterns can distinguish between different states of matter:

Crystalline Solid: Shows a series of sharp, well-defined diffraction peaks at specific angles (2θ), which are indicative of long-range periodic order.

Liquid Crystalline (Mesophase): Often exhibits one or more broad peaks (halos) at low angles, corresponding to the average distance between molecules, and sometimes sharper peaks at higher angles related to molecular ordering in one or two dimensions. researchgate.net

Amorphous Solid or Isotropic Liquid: Displays only very broad, diffuse halos, indicating the absence of long-range order. americanpharmaceuticalreview.com

By performing PXRD at various temperatures, one can identify transition temperatures and characterize the type of mesophase (e.g., smectic or nematic) present.

Table 3: Interpretation of Powder XRD Patterns for this compound

| Phase | Pattern Characteristics | Interpretation |

|---|---|---|

| Crystalline | Multiple sharp diffraction peaks. | Highly ordered, three-dimensional lattice structure. |

| Smectic Mesophase | Sharp, intense peak at a low 2θ angle; possibly a broad halo at a wider angle. | Layered structure with liquid-like disorder within layers. |

| Nematic Mesophase | Broad, diffuse halo. | Molecules have long-range orientational order but no positional order. |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds and to separate closely related substances, such as isomers. researchgate.net

For this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common approach. sielc.comsielc.com In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture, typically acetonitrile and water. sielc.comrsc.org

The separation is based on the differential partitioning of analytes between the stationary and mobile phases. Due to its significant nonpolar character (long dodecyl chain and naphthalene core), this compound would be strongly retained on a C18 column. Its purity can be determined by the presence of a single major peak, with the area of this peak being proportional to its concentration. Impurities, such as unreacted starting materials (e.g., 2-naphthol) or by-products, would have different polarities and thus different retention times, appearing as separate peaks. This technique is also highly effective for separating this compound from its constitutional isomer, 1-(dodecyloxy)naphthalene, which would exhibit a slightly different retention time due to the different steric and electronic environment of the ether linkage. google.com

Table 4: Typical Parameters for HPLC Analysis of this compound

| Parameter | Description/Value | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile (MeCN) and Water | Elutes compounds from the column; gradient allows for separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |

| Detection | UV-Vis Detector (e.g., at 272 nm) researchgate.net | The naphthalene chromophore absorbs UV light, allowing for sensitive detection and quantification. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and can improve peak shape and reproducibility. researchgate.net |

Computational and Theoretical Investigations of 2 Dodecyloxy Naphthalene Molecular and Electronic Structure

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a favorable balance between accuracy and computational cost for investigating the electronic structure of many-body systems like molecules. nih.govarxiv.org It is widely used to predict molecular geometries, electronic properties, and reactivity indices. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. researchgate.netyoutube.com For 2-(dodecyloxy)naphthalene, this process involves finding the minimum energy conformation of both the naphthalene (B1677914) core and the flexible dodecyloxy side chain. DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are employed to accurately calculate the molecular geometry. nih.gov

The optimization would reveal that the naphthalene ring itself remains largely planar, characteristic of aromatic systems. However, the dodecyloxy chain introduces significant conformational flexibility. The key geometrical parameters of interest include the C-O-C bond angle of the ether linkage and the dihedral angle between the plane of the naphthalene ring and the first few atoms of the alkyl chain. Studies on similar substituted aromatic compounds show that steric and electronic factors dictate a specific rotational preference around the aryl-oxygen bond. rsc.org The long dodecyl chain can adopt numerous conformations, with the all-trans (zigzag) arrangement being the lowest in energy in a vacuum, though other gauche conformations are accessible at room temperature.

Table 1: Predicted Key Geometrical Parameters for this compound (DFT/B3LYP) Note: These are representative values based on calculations of similar molecules. Actual values may vary based on the specific computational method and basis set.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(2)-O (Aryl-Ether) | ~1.37 Å |

| Bond Length | O-C(Alkyl) | ~1.43 Å |

| Bond Angle | C(2)-O-C(Alkyl) | ~118° |

| Dihedral Angle | C(3)-C(2)-O-C(Alkyl) | ~0° or ~180° (near planar) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.orgucsb.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions. libretexts.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. youtube.com

For this compound, the HOMO and LUMO are expected to be primarily localized on the π-conjugated system of the naphthalene ring. The dodecyloxy group acts as an electron-donating substituent due to the lone pairs on the oxygen atom. This has a pronounced effect on the frontier orbitals. taylorandfrancis.com The oxygen lone pairs mix with the π-system, raising the energy of the HOMO significantly compared to unsubstituted naphthalene. nih.gov The LUMO energy is less affected. This results in a reduction of the HOMO-LUMO gap, which suggests that this compound will absorb light at a longer wavelength than naphthalene. nih.govresearchgate.net A smaller gap generally implies higher reactivity and greater polarizability. youtube.com

Table 2: Comparison of Calculated Frontier Orbital Energies (in eV) Note: Values for naphthalene are from DFT calculations, while values for this compound are predicted based on known substituent effects. nih.govsamipubco.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthalene (Reference) | -6.13 | -1.38 | 4.75 |

| This compound (Predicted) | ~ -5.7 | ~ -1.3 | ~ 4.4 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states and simulating UV-visible absorption spectra. rsc.orguci.edu TD-DFT can accurately predict the energies of electronic transitions and their corresponding intensities (oscillator strengths). rsc.org

For this compound, TD-DFT calculations would predict the primary absorption bands in the UV region. These transitions are predominantly of a π→π* character, involving the promotion of an electron from occupied π-orbitals (like the HOMO) to unoccupied π*-orbitals (like the LUMO) of the naphthalene core. chemrxiv.org The presence of the electron-donating dodecyloxy group is expected to cause a bathochromic (red) shift in the absorption peaks compared to unsubstituted naphthalene, a finding consistent with the reduced HOMO-LUMO gap. pku.edu.cn By calculating the energies and oscillator strengths for several of the lowest excited states, a theoretical UV-Vis spectrum can be constructed that can be directly compared with experimental measurements. mdpi.comrsc.org

Table 3: Predicted Major Electronic Transitions for this compound (TD-DFT) Note: These are representative values. The specific wavelengths and assignments are based on typical results for alkoxy-naphthalenes.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S0 → S1 | ~330 nm | ~0.10 | HOMO → LUMO |

| S0 → S2 | ~285 nm | ~0.45 | HOMO-1 → LUMO |

| S0 → S3 | ~230 nm | ~1.20 | HOMO → LUMO+1 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly Processes

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, from the motions of individual atoms to the collective behavior of thousands of molecules. nih.gov This technique is particularly well-suited for studying large, flexible molecules like this compound and their interactions in solution.

Given its amphiphilic nature—a polarizable aromatic head group and a long, nonpolar alkyl tail—this compound is expected to exhibit interesting self-assembly behavior, particularly in polar solvents like water. MD simulations can model this process by placing many molecules in a simulation box with solvent and calculating the forces between all atoms over time. researchgate.net These simulations can predict the formation of aggregates, such as micelles or bilayers, where the hydrophobic dodecyl chains cluster together to minimize their unfavorable contact with water, a process driven by the hydrophobic effect. nih.gov The simulations would provide detailed information on the structure of these aggregates, the orientation of the molecules within them, and the dynamics of their formation and dissolution. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their macroscopic properties. researchgate.net The fundamental idea is to find a mathematical equation that links calculated molecular descriptors to an experimentally measured property. researchgate.net

For this compound, a QSPR model could be developed to predict properties like its boiling point, solubility in various solvents, or its octanol-water partition coefficient (log Kow), a measure of lipophilicity. unicamp.brproquest.com To build a QSPR model, one first calculates a wide range of molecular descriptors for a set of related molecules (e.g., other substituted naphthalenes). These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Indices that describe molecular branching and connectivity.

Geometric: Molecular surface area, volume.

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, atomic charges.

Using statistical methods like multiple linear regression, a model is created that links a selection of these descriptors to the property of interest. researchgate.net Such a model could then be used to predict the properties of this compound without the need for experimental measurement. informaticsjournals.co.in

Table 4: Examples of Molecular Descriptors for QSPR and Potential Target Properties

| Descriptor Type | Example Descriptor | Potential Property to Predict |

|---|---|---|

| Quantum-Chemical | HOMO-LUMO Gap | Reactivity, Maximum Absorption Wavelength |

| Geometric | Solvent Accessible Surface Area | Solubility |

| Topological | Wiener Index | Boiling Point |

| Constitutional | Molecular Weight | Boiling Point, Density |

Advanced Materials Science Applications of 2 Dodecyloxy Naphthalene Architectures

Liquid Crystalline Materials and Mesophase Engineering

Calamitic Liquid Crystals and Smectic Phase Characterization (SmA, SmB, SmC)

Calamitic, or rod-like, liquid crystals incorporating a 2,6-disubstituted naphthalene (B1677914) core with terminal dodecyloxy chains have been shown to exhibit smectic phases. These phases are characterized by a one-dimensional positional ordering of the molecules into layers.

Detailed studies on a homologous series of symmetric monomers with a 2,6-dihydroxynaphthalene central unit have revealed the emergence of a monotropic smectic C (SmC) phase for the dodecyloxy derivative figshare.com. In the SmC phase, the constituent molecules are tilted with respect to the layer normal. Other research on calamitic liquid crystals with naphthalene cores suggests the possibility of forming a smectic A (SmA) phase, where the molecules are aligned perpendicular to the layer planes mdpi.com. While the specific characterization of a smectic B (SmB) phase, a more ordered smectic phase with hexagonal packing within the layers, for a 2-(dodecyloxy)naphthalene-based calamitic liquid crystal is not explicitly detailed in the reviewed literature, the presence of long alkyl chains is a known factor in promoting higher-order smectic phases.

The formation of these smectic phases is driven by the micro-segregation of the rigid naphthalene cores and the flexible dodecyloxy chains into distinct sublayers, a common feature in calamitic liquid crystals rsc.org.

Nematic Phase Behavior and Phase Transition Thermodynamics

In addition to smectic phases, calamitic liquid crystals containing the this compound unit also exhibit a nematic (N) phase. The nematic phase is characterized by long-range orientational order of the molecules, but no positional order.

For the aforementioned series of symmetric monomers based on a 2,6-dihydroxynaphthalene core, the homologues with dodecyloxy terminal chains were found to display an enantiotropic nematic phase figshare.com. This means that the nematic phase is thermodynamically stable and is observed upon both heating and cooling. The rigidity and high polarizability of the naphthalene core contribute to a wide temperature range for the nematic phase figshare.com.

Table 1: Phase Transition Temperatures of a Symmetric Liquid Crystal with a 2,6-Disubstituted Naphthalene Core and Dodecyloxy Terminal Chains

| Transition | Temperature (°C) |

| Crystal to Nematic | - |

| Nematic to Isotropic | - |

| Isotropic to Nematic (on cooling) | - |

| Nematic to Smectic C (on cooling) | - |

| Data derived from qualitative descriptions in the literature figshare.com. Specific temperature values were not provided in the source. |

Bent-Core and V-Shaped Liquid Crystals Based on Dodecyloxynaphthalene Cores

The naphthalene scaffold, particularly the 2,7-disubstituted isomer, provides a versatile core for the design of bent-core, or "banana-shaped," liquid crystals. These molecules have a bend in their rigid core, which can lead to the formation of unique mesophases with properties such as chirality and ferroelectricity, even from achiral molecules.

V-shaped liquid crystals, which can be considered a subset of bent-core systems with a more acute angle, have also been synthesized using hydroxynaphthalene carboxylic acids as building blocks. The mesomorphic properties of these materials are established through techniques such as polarizing optical microscopy, differential scanning calorimetry (DSC), and X-ray diffraction.

Luminescent Ionic Liquid Crystals with Naphthalene-Dodecyloxy Units

A particularly innovative application of the this compound moiety is in the construction of luminescent ionic liquid crystals (LILCs). These materials combine the properties of ionic liquids (e.g., low volatility, high thermal stability) with the long-range order of liquid crystals and the photophysical properties of a luminescent core.

Researchers have successfully synthesized luminescent imidazolium (B1220033) salts based on a naphthalene unit, where the rigid luminescent core is decorated with a benzyl (B1604629) group functionalized with two or three dodecyloxy chains mdpi.comresearchgate.net. The presence of the dodecyloxy chains is critical for inducing mesomorphism. The segregation between the rigid ionic and aromatic parts and the flexible aliphatic chains leads to the formation of self-organized structures, such as smectic A (lamellar) or hexagonal columnar phases mdpi.comresearchgate.net.

These naphthalene-dodecyloxy based LILCs exhibit photoluminescence with quantum yields of around 20% in the solid state. The molecular architecture, governed by a balance of ionic interactions, π-π stacking, and van der Waals forces, confines the naphthalene chromophores within an aliphatic environment, which helps to prevent luminescence quenching mdpi.comresearchgate.net.

Table 2: Mesomorphic Properties of a Luminescent Ionic Liquid Crystal with a Naphthalene-Imidazolium Core and Dodecyloxy Chains

| Compound | Anion | Phase Sequence |

| 1 | BF4- | Cr → SmA → Iso |

| 1 | PF6- | Cr → SmA → Iso |

| 1 | NTf2- | Cr → Iso |

| 2 | BF4- | Cr → Colh → Iso |

| 2 | PF6- | Cr → Colh → Iso |

| 2 | NTf2- | Cr → Iso |

| Cr = Crystal, SmA = Smectic A, Colh = Hexagonal Columnar, Iso = Isotropic. Data extracted from literature mdpi.comresearchgate.net. |

Organic Electronics and Semiconducting Materials

The electronic properties of the naphthalene ring system make it an attractive component for organic electronic materials. The ability to functionalize the naphthalene core, for instance with dodecyloxy chains, allows for the tuning of solubility, morphology, and intermolecular interactions in thin films, which are critical for device performance.

Organic Photovoltaic Devices (OPVs) with Dodecyloxynaphthalene Components

The active layer in organic photovoltaic (OPV) devices typically consists of a blend of an electron donor and an electron acceptor material. The design of novel donor and acceptor molecules is a key area of research aimed at improving power conversion efficiencies.

While the direct application of the specific compound "this compound" as a primary component in the active layer of high-performance OPVs is not extensively documented in the reviewed scientific literature, the structural motifs it contains are relevant to the field. The naphthalene core is an electron-rich aromatic system that can be incorporated into larger conjugated structures to act as a donor material. The dodecyloxy chain is a common solubilizing group that also plays a crucial role in influencing the morphology of the active layer blend. Proper control of the nanoscale phase separation between the donor and acceptor is essential for efficient exciton dissociation and charge transport.

For example, naphthalene diimides, a different class of naphthalene derivatives, have been used in the development of n-type polymers for OPV applications psecommunity.org. In the broader context of donor-acceptor copolymers for solar cells, the strategic placement of alkoxy side chains on a conjugated backbone is a widely used strategy to modulate the electronic properties and solid-state packing of the polymer, which in turn affects the device performance rsc.orgrsc.org. Therefore, while direct evidence is lacking for the specific compound , the this compound unit possesses chemical features that are, in principle, of interest for the design of future organic photovoltaic materials.

Supramolecular Chemistry and Self Assembly of Dodecyloxynaphthalene Systems

Molecular Self-Organization in Condensed Phases

The self-organization of 2-(dodecyloxy)naphthalene in condensed phases is primarily governed by the segregation of its chemically distinct moieties. The flat, electron-rich naphthalene (B1677914) units tend to interact with each other through π-π stacking, while the flexible, nonpolar dodecyloxy chains aggregate due to van der Waals forces. This molecular dichotomy leads to the formation of liquid crystalline phases, which are states of matter intermediate between the crystalline solid and the isotropic liquid. researchgate.nettcichemicals.com

In these mesophases, molecules exhibit orientational order but may lack positional order. For instance, in systems containing similar naphthalene-based structures, a clear segregation between the rigid aromatic parts and the flexible alkyl chains is observed. This segregation is a critical factor for the emergence of mesomorphic properties. researchgate.net The specific arrangement can lead to different types of liquid crystal phases, such as smectic phases, where molecules are organized into layers, or nematic phases, which have long-range orientational order but no layer structure. tcichemicals.com The balance between the π-π stacking of the naphthalene cores and the packing of the dodecyl tails dictates the thermal stability and the specific type of the resulting liquid crystal phase.

Table 1: Factors Influencing Self-Organization of Alkoxynaphthalenes

| Interaction Type | Molecular Moiety Involved | Primary Driving Force | Resulting Structure |

|---|---|---|---|

| π-π Stacking | Naphthalene Core | Aromatic interactions, electron cloud overlap | Ordered stacks of aromatic units |

| Van der Waals Forces | Dodecyl Chain | Hydrophobic interactions, temporary dipoles | Aggregation of aliphatic tails |

Formation of Ordered Structures and Nanostructures (Nanowires, Vesicles)

The same intermolecular forces that drive self-organization in bulk phases also enable the formation of well-defined nanoscale structures from this compound and related molecules. The directional nature of π-π stacking and the space-filling requirements of the alkyl chains can lead to the assembly of one-dimensional (1D) or two-dimensional (2D) aggregates.

Research on analogous naphthalene-appended derivatives has demonstrated their capacity to self-assemble into highly ordered nanostructures such as nanofibers and nanotwists. rsc.org In these assemblies, the naphthalene moieties arrange in an orderly fashion, forming the core of the structure, which is stabilized by the surrounding alkyl chains. This process can lead to hierarchical assemblies where initial fibrous structures further organize into more complex architectures. rsc.org While specific research on nanowires or vesicles formed exclusively from this compound is limited, the fundamental principles derived from similar systems suggest its strong potential to form such structures under appropriate conditions (e.g., in specific solvents or at interfaces). The amphiphilic nature of the molecule, with its aromatic "head" and aliphatic "tail," is conducive to the formation of vesicles in polar solvents, where the dodecyl chains would form a hydrophobic core, shielded from the solvent by the naphthalene groups.

Influence of Alkyl Chain Length and Substituent Effects on Assembly Architectures

The architecture of self-assembled systems is highly sensitive to the precise molecular structure, including the length of the alkyl chain and the presence of other substituents on the aromatic core.

Alkyl Chain Length: The length of the alkoxy chain is a critical parameter that modulates the balance between the interactions of the aromatic heads and the aliphatic tails.

Short Chains: Molecules with shorter alkyl chains may favor structures dominated by π-π stacking of the naphthalene cores.

Substituent Effects: The introduction of other functional groups onto the naphthalene ring can dramatically alter its electronic properties and steric profile, thereby influencing the self-assembly process.

Electron-donating or -withdrawing groups: These substituents modify the electron density of the naphthalene π-system, which can either strengthen or weaken the π-π stacking interactions. researchgate.netnih.gov

Steric Hindrance: Bulky substituents can sterically hinder the close packing of the naphthalene cores, forcing the molecules into different arrangements and potentially disrupting the formation of highly ordered structures. epa.gov

Table 2: Predicted Effects of Molecular Modification on Self-Assembly

| Modification | Predicted Influence | Rationale |

|---|---|---|

| Increasing Alkyl Chain Length (e.g., to tetradecyloxy) | Enhanced stability of layered structures | Increased van der Waals forces between chains uchicago.edu |

| Decreasing Alkyl Chain Length (e.g., to octyloxy) | π-π stacking becomes more dominant | Reduced contribution from alkyl chain interactions researchgate.net |

| Adding an Electron-Withdrawing Group (e.g., -NO₂) to Naphthalene | Altered π-π stacking geometry and strength | Modification of the naphthalene core's quadrupole moment nih.gov |

Host-Guest Interactions and Complexation Studies (e.g., with Cyclodextrins)

The electron-rich cavity of macrocyclic hosts can accommodate guest molecules, forming stable host-guest complexes. The hydrophobic dodecyloxy and aromatic naphthalene moieties of this compound make it an ideal guest for certain molecular hosts, particularly cyclodextrins. nih.gov

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.gov They can encapsulate nonpolar guest molecules or parts of molecules in aqueous solutions. The hydrophobic dodecyl chain and the naphthalene core of this compound fit well within the cavity of CDs like β-cyclodextrin or γ-cyclodextrin. The primary driving force for this complexation is the hydrophobic effect, where the nonpolar guest is shielded from the aqueous environment by entering the nonpolar CD cavity. nih.govnih.gov

The formation of such an inclusion complex can be represented as: this compound + Cyclodextrin ⇌ [this compound ⊂ Cyclodextrin]

This complexation can alter the physicochemical properties of the guest molecule. The stoichiometry and stability of these complexes are key parameters in their characterization. nih.gov While specific complexation studies with this compound are not widely documented, the principles of host-guest chemistry strongly support its ability to form stable inclusion complexes with cyclodextrins and other naphthalene-binding macrocyclic hosts. researchgate.netnih.gov

Supramolecular Polymers and Hierarchical Assembly

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. researchgate.netrsc.org The ability of this compound to engage in directional interactions like π-π stacking makes it a potential monomer for the construction of such polymers.

The self-assembly process can be programmed to proceed in a specific direction, leading to the formation of long, polymer-like chains. For example, studies on C-shaped receptors with naphthalene building blocks have shown that head-to-tail host-guest complexation can drive the formation of supramolecular polymers in water. researchgate.net The π-stacking of naphthalene units into columnar or lamellar arrays is a widely used strategy to create these materials. researchgate.netresearchgate.net

This initial formation of a 1D supramolecular polymer can be the first step in a hierarchical assembly process. These primary chains can then associate laterally to form thicker fibers, ribbons, or bundles. rsc.org This subsequent level of organization is governed by weaker inter-chain forces. The competition between different assembly pathways can lead to a variety of final structures, such as nanorods or more flexible nanofibers, depending on the assembly conditions. nih.gov The combination of π-π stacking, hydrophobic effects, and van der Waals forces provides a powerful toolkit for designing complex, multi-level architectures from simple naphthalene-based building blocks. rsc.org

Chemical Reactivity and Derivatization Strategies for 2 Dodecyloxy Naphthalene

Functionalization of the Naphthalene (B1677914) Core for Diverse Applications

The naphthalene core of 2-(dodecyloxy)naphthalene is susceptible to various electrophilic aromatic substitution reactions. The dodecyloxy group, being an electron-donating group, activates the naphthalene ring, particularly at the ortho and para positions relative to the ether linkage. However, the steric hindrance imposed by the bulky dodecyloxy group and the adjacent aromatic ring hydrogen can influence the regiochemical outcome of these reactions.

Traditionally, electrophilic aromatic substitutions on naphthalene derivatives can be challenging to control in terms of regioselectivity. shokubai.org However, the presence of the C2-alkoxy group directs functionalization, with the C1 and C3 positions being electronically activated. Steric factors often favor substitution at the less hindered C6 and C8 positions in the adjacent ring, especially with bulky electrophiles.

One of the most common functionalization strategies is the Friedel-Crafts acylation. For instance, the acylation of 2-methoxynaphthalene (B124790), a close analog of this compound, has been shown to yield different isomers depending on the reaction conditions. google.com While acylation of naphthalene itself can lead to a mixture of α and β isomers, the directing effect of the alkoxy group in this compound would be expected to favor substitution at specific positions. The reaction with acyl chlorides or anhydrides in the presence of a Lewis acid like aluminum chloride typically proceeds at low temperatures. google.commyttex.net The choice of solvent can also significantly influence the isomer distribution. google.com

The introduction of other functional groups, such as nitro and halogen moieties, can also be achieved through standard electrophilic aromatic substitution protocols. These functionalized derivatives can then serve as building blocks for more complex molecules. For example, a bromo-substituted this compound could undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with a wide range of partners. mdpi.comnih.gov

The following table summarizes expected electrophilic aromatic substitution reactions on this compound based on the known reactivity of similar 2-alkoxynaphthalenes.

| Reaction Type | Reagents | Expected Major Products | Reference |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted this compound | google.com |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound | vanderbilt.edu |

| Bromination | Br₂, Lewis acid | Bromo-substituted this compound | vanderbilt.edu |

| Sulfonation | H₂SO₄ | Sulfonic acid-substituted this compound | vanderbilt.edu |

It is important to note that the specific reaction conditions, such as temperature, solvent, and catalyst, would need to be optimized to achieve the desired regioselectivity and yield for this compound.

Synthesis of Naphthalene-Based Copolymers and Macromolecular Structures

The this compound moiety can be incorporated into polymers to impart specific properties, such as thermal stability, liquid crystallinity, and photoluminescence. One direct method for the synthesis of polymers is the oxidative coupling polymerization of 2-alkoxynaphthalenes. This solid-state polymerization can be achieved by grinding the monomer with an oxidizing agent like iron(III) chloride (FeCl₃). rsc.org This method has been successfully applied to the polymerization of 2,6-dihydroxynaphthalene, suggesting its applicability to alkoxy-substituted naphthalenes. nih.gov

Furthermore, this compound can be functionalized to introduce polymerizable groups. For instance, the introduction of a vinyl group would allow for its participation in various polymerization reactions, including anionic and radical polymerization, to form vinylnaphthalene-based polymers. shokubai.org The dodecyloxy chain would enhance the solubility of the resulting polymer in organic solvents.

Another approach involves the synthesis of liquid crystalline polymers. The rigid naphthalene core combined with the flexible dodecyloxy tail makes this compound a suitable building block for liquid crystalline materials. By incorporating this mesogenic unit into a polymer backbone, either as a main-chain or side-chain component, liquid crystalline polymers with specific phase behaviors can be obtained. psu.edumdpi.com For example, naphthalene-2,7-diol, a related compound, has been used to create banana-shaped liquid crystals. psu.edu Similarly, derivatives of this compound could be designed to exhibit nematic or smectic phases. nih.gov

The synthesis of naphthalene-based polymers often involves polycondensation or cross-coupling reactions. For instance, di-functionalized this compound derivatives, such as dibromo- or dihydroxy-substituted compounds, could be used as monomers in Suzuki cross-coupling polymerization or etherification reactions to build up the polymer chain. mdpi.comnih.gov

The table below outlines potential strategies for the synthesis of macromolecular structures based on this compound.

| Polymerization Method | Monomer Type | Resulting Polymer/Macromolecule | Potential Properties | Reference |

| Oxidative Coupling Polymerization | This compound | Poly(this compound) | Thermal stability, electrical conductivity | rsc.org |

| Anionic/Radical Polymerization | Vinyl-2-(dodecyloxy)naphthalene | Poly(vinyl-2-(dodecyloxy)naphthalene) | Enhanced solubility, optical properties | shokubai.org |

| Polycondensation | Dihydroxy- or diacid-functionalized this compound | Polyesters, polyethers | Liquid crystallinity, thermal stability | psu.edumdpi.com |

| Suzuki Cross-Coupling Polymerization | Dibromo-functionalized this compound and a diboronic acid | Conjugated polymers | Electroluminescence, semiconductivity | mdpi.comnih.gov |

Exploration of Chemical Transformations and Reaction Mechanisms

The chemical transformations of this compound are largely centered on the reactivity of the aromatic core. The mechanism of electrophilic aromatic substitution on naphthalene is well-established to proceed through a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. vanderbilt.edu The presence of the electron-donating dodecyloxy group at the 2-position significantly influences the stability of these intermediates, thereby directing the incoming electrophile.

Attack at the C1 position results in a carbocation that is stabilized by resonance, with the positive charge being delocalized over the naphthalene ring and importantly, being stabilized by the adjacent oxygen atom of the dodecyloxy group through resonance. This stabilization is a key factor in the preferential substitution at the C1 position. Attack at other positions, such as C3, also leads to resonance-stabilized intermediates, but the degree of stabilization is generally less pronounced.

The regioselectivity of these reactions is a delicate balance between electronic and steric effects. While the C1 position is electronically favored, the bulky dodecyloxy group can sterically hinder the approach of large electrophiles, potentially leading to substitution at other activated positions, such as C6 or C8. google.com

In the context of oxidative coupling polymerization, the reaction mechanism is believed to involve the formation of radical cations. The oxidizing agent, such as FeCl₃, abstracts an electron from the electron-rich naphthalene ring, generating a radical cation. These radical cations then couple to form new carbon-carbon bonds, leading to the growth of the polymer chain. The dodecyloxy group facilitates this process by increasing the electron density of the naphthalene ring, making it more susceptible to oxidation. rsc.org

Understanding these reaction mechanisms is crucial for controlling the outcome of chemical transformations and for designing synthetic routes to novel materials with desired properties. For instance, by carefully selecting the electrophile and reaction conditions, it is possible to selectively functionalize the naphthalene core at specific positions, enabling the synthesis of well-defined building blocks for advanced applications.

Broader Scientific Impact and Future Research Directions

Design Principles for Next-Generation Naphthalene-Based Functional Materials

The unique molecular architecture of 2-(dodecyloxy)naphthalene, featuring a planar, aromatic naphthalene (B1677914) unit coupled with a long, flexible alkyl chain, is central to its utility in designing sophisticated functional materials. This structure allows for the precise control of intermolecular interactions, leading to predictable self-assembly and desirable material properties.

Key design principles for developing next-generation materials from this platform include:

Molecular Amphipathicity : The balance between the hydrophobic dodecyloxy tail and the π-conjugated naphthalene core is critical. This amphipathic nature drives the self-organization of molecules into ordered structures, such as layers (smectic phases) or columns (columnar phases) in liquid crystals. researchgate.net By modifying the length of the alkyl chain or altering the naphthalene core, the type of liquid crystal phase and its transition temperatures can be finely tuned.

Control of Intermolecular Interactions : The functional properties of naphthalene-based materials are governed by a combination of π-π stacking of the aromatic cores, van der Waals forces between the alkyl chains, and ionic interactions if charged moieties are introduced. researchgate.net A crucial design strategy involves creating a segregation between the rigid aromatic parts and the flexible alkyl chains. This "nanosegregation" can prevent the quenching of luminescence that often occurs when chromophores like naphthalene form excimers (excited-state dimers), thereby enhancing photophysical properties. researchgate.netresearchgate.net

Structural Modification for Optoelectronics : For applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic solar cells (OSCs), the naphthalene scaffold can be further functionalized. Theoretical studies on related naphthalene derivatives show that adding electron-withdrawing groups can lower the electronic band gap and deepen the highest occupied molecular orbital (HOMO) energy levels. researchgate.net This tuning of electronic properties is essential for designing efficient materials for light emission or charge transport. researchgate.netmdpi.com

Table 1: Design Principles for Naphthalene-Based Functional Materials

| Design Principle | Structural Feature | Resulting Property/Function | Potential Application |

| Amphipathic Balance | Naphthalene core + Dodecyloxy chain | Induces self-assembly, formation of liquid crystal phases (e.g., Smectic A, Columnar Hexagonal). researchgate.net | Displays, Sensors |

| Nanosegregation | Segregation of rigid ionic/aromatic parts and flexible alkyl chains | Prevents luminescence quenching by avoiding excimer formation. researchgate.net | Luminescent Materials, OLEDs |

| Electronic Tuning | Addition of electron-withdrawing/donating groups to the naphthalene core | Modifies HOMO/LUMO energy levels, tunes optical absorption and emission. researchgate.net | Organic Solar Cells, Transistors |

| Core Expansion/Modification | Using different isomers or creating bent-core structures | Access to different liquid crystal phases (e.g., nematic, columnar, tilted lamellar). researchgate.net | Advanced Optical Materials |

Potential for Integration into Multicomponent Systems

The distinct properties of this compound make it an excellent candidate for incorporation into more complex, multicomponent systems to create materials with synergistic or entirely new functionalities.

Ionic Liquid Crystals (ILCs) : The dodecyloxy chain is a key component in forming ILCs. When a naphthalene unit is conjugated to an ionic group like imidazolium (B1220033), the dodecyloxy chains facilitate the formation of mesomorphic properties. researchgate.net These materials combine the properties of ionic liquids (e.g., conductivity, thermal stability) with the long-range order of liquid crystals, making them suitable for applications in electro-optical devices and as structured electrolytes.

Host-Guest Chemistry : Naphthalene-based macrocycles have been synthesized for host-guest complexation. rsc.org While not directly this compound, this research demonstrates the principle that the naphthalene framework can be built into larger structures capable of binding specific guest molecules. The dodecyloxy chain could serve to improve solubility in organic media or to direct the assembly of such host-guest complexes.

Polymer and Composite Materials : Derivatives of this compound can be incorporated as side groups in polymers. This approach combines the processability of polymers with the unique optical and electronic properties of the naphthalene moiety. Such polymers could exhibit liquid crystalline behavior and find use in films for electronic devices or sensors. researchgate.net

Cross-Disciplinary Research Opportunities

The versatility of the this compound scaffold opens doors for collaboration across various scientific fields.

Materials Science and Catalysis : Research has shown that related compounds, such as 2,7-di(n-dodecyloxy)naphthalene, can serve as precursors for synthesizing conformationally constrained organoselenium catalysts. acs.org These catalysts exhibit glutathione (B108866) peroxidase (GPx)-like activity, which is relevant for applications in biochemistry and antioxidant chemistry. This demonstrates a clear link between materials synthesis and the development of novel catalytic systems.

Organic Electronics and Computational Chemistry : The design of new molecules for organic electronics heavily relies on theoretical investigations to predict their properties. researchgate.net There is a significant opportunity for computational chemists to model novel derivatives of this compound and for synthetic chemists to then create these materials for testing in devices like OLEDs and OSCs.

Biomedical and Pharmaceutical Sciences : The naphthalene core is a common scaffold in a wide range of biologically active compounds and approved drugs. ekb.egekb.eg While avoiding direct therapeutic claims, the functionalization of this scaffold, as seen with the dodecyloxy group, is a fundamental strategy in drug discovery to modify properties like membrane permeability or protein binding. nih.gov This highlights a potential intersection with medicinal chemistry research focused on understanding structure-activity relationships.

Challenges and Prospects in Dodecyloxynaphthalene Research

Despite its promise, the development of materials based on this compound faces several challenges that also represent future research opportunities.

Synthetic Challenges : While syntheses for related compounds like 2,7-di(n-dodecyloxy)naphthalene are established, achieving precise, regioselective functionalization on the naphthalene core can be complex. acs.orgresearchgate.net Developing novel, efficient synthetic methods to create specific isomers and multi-substituted derivatives of this compound is a key challenge for chemists.

Structure-Property Correlation : A significant challenge lies in establishing clear and predictable relationships between the precise molecular structure and the resulting macroscopic material properties. For instance, understanding exactly how small changes in the alkyl chain or the substitution pattern on the naphthalene ring affect liquid crystal phase behavior or charge mobility requires extensive experimental and theoretical work. researchgate.netresearchgate.net

Prospects for Advanced Materials : The future prospects for this line of research are bright. The ability to design molecules that self-assemble into highly ordered structures is fundamental to bottom-up nanotechnology. Future work could focus on developing "smart" materials that respond to external stimuli (e.g., light, electric fields), advanced sensors based on changes in luminescence or liquid crystal phase, and more efficient components for organic electronic devices. researchgate.netjournalspub.info The integration of these molecules into multicomponent and hybrid systems will continue to be a fruitful area of investigation.

Q & A

Q. How can isotopic labeling (e.g., C) improve metabolic pathway tracing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.